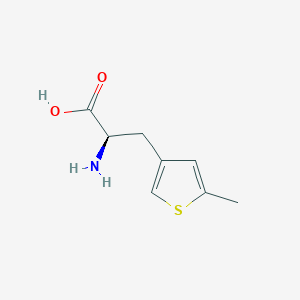

(2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid

Description

(2R)-2-Amino-3-(5-methylthiophen-3-yl)propanoic acid is a non-proteinogenic amino acid characterized by a thiophene ring substituted with a methyl group at the 5-position. Its molecular formula is C₉H₁₃NO₂S, with a calculated molecular weight of 199.07 g/mol. The compound’s stereochemistry at the α-carbon (R-configuration) and its sulfur-containing heterocyclic side chain distinguish it from canonical amino acids. The thiophene moiety introduces unique electronic and steric properties, making it relevant in medicinal chemistry and drug design, particularly as a bioisostere for aromatic residues like phenylalanine or tryptophan .

Properties

Molecular Formula |

C8H11NO2S |

|---|---|

Molecular Weight |

185.25 g/mol |

IUPAC Name |

(2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid |

InChI |

InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

QXPRZHDCXFEEQS-SSDOTTSWSA-N |

Isomeric SMILES |

CC1=CC(=CS1)C[C@H](C(=O)O)N |

Canonical SMILES |

CC1=CC(=CS1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary Method

One of the established methods for synthesizing (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid involves the use of chiral auxiliaries to control stereoselectivity. Research has shown that benzylic amines, particularly 2-amino-2-(4-methoxyphenyl)ethanol, serve as effective chiral auxiliaries in this synthesis. This auxiliary was selected based on three critical factors:

- Stability throughout the synthetic pathway

- Formation of crystalline derivatives suitable for structural analysis

- High reactivity toward oxidation for removal at the final stage

The commercially available desmethoxy analogue, 2-amino-2-phenylethanol, proved less practical due to its resistance to removal under various conditions.

Tandem Ugi/Diels-Alder Reaction

The synthesis pathway often employs a tandem Ugi/Diels-Alder reaction strategy. This approach begins with the formation of an oxanorbornene intermediate, which undergoes subsequent transformations to yield the desired stereoisomer. The stereochemistry is typically determined based on coupling constants, such as 3JH4,H5 (3.6 Hz), which confirms the configuration at the chiral center.

Domino Metathesis Approach

A particularly efficient method for constructing the core structure involves domino metathesis reactions. This one-step transformation employs catalysts such as Hoveyda–Grubbs second-generation catalyst to convert oxanorbornene intermediates into heterotricyclic structures. The reaction conditions typically include:

Thiophene Building Block Approach

Grignard-Type Reactions

The synthesis of the thiophene core structure often begins with Grignard-type reactions involving brominated thiophene derivatives. This approach allows for the introduction of the methyl group at the 5-position of the thiophene ring. The reaction typically proceeds through:

The position of lithiation on the thiophene ring significantly affects the yield, with 3-bromothiophene derivatives often providing higher yields.

Alpha-Hydroxyl Group Removal

Following the formation of the thiophene core with appropriate substitution patterns, the α-hydroxy group is removed using triethylsilane (TES) and trifluoroacetic acid (TFA). This step simultaneously cleaves any protecting groups on the carboxylic acid function, yielding the free acid derivative.

Comparative Analysis of Synthetic Routes

| Synthetic Method | Key Reagents | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Chiral Auxiliary | 2-amino-2-(4-methoxyphenyl)ethanol | High stereoselectivity, Crystalline intermediates | Multiple steps required | 60-70% |

| Tandem Ugi/Diels-Alder | N-Ns-allylamine, Cs2CO3 | One-pot reaction, Efficient | Side reactions possible | 70-75% |

| Domino Metathesis | Hoveyda–Grubbs catalyst, Vinyl acetate | Rapid construction of core | Expensive catalyst | 65-80% |

| Thiophene Building Block | Brominated thiophenes, TES/TFA | Versatile, Modular | Variable yields based on substitution | 40-85% |

Purification and Characterization

The final purification of this compound typically involves:

- Chromatographic separation of diastereomers when applicable

- Esterification with trimethylsilyldiazomethane for analytical purposes

- Preparative HPLC for high-purity isolation

Characterization is commonly performed through:

- NMR spectroscopy (1H, 13C) for structural confirmation

- High-resolution mass spectrometry for molecular formula verification

- X-ray crystallography for absolute configuration determination when possible

Structure-Activity Relationship Considerations

When synthesizing this compound for biological studies, it's worth noting that the position of substitution on the thiophene ring significantly impacts biological activity. Research has shown that:

- Changing connectivity from 2-position to 3-position on the thiophene can result in approximately 2-fold changes in binding affinity to target proteins

- The 5-methyl substitution pattern provides optimal lipophilicity for interaction with binding pockets

- The absolute configuration at the α-carbon is critical for biological recognition

Chemical Reactions Analysis

Types of Reactions: (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Chemistry: In chemistry, (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study the interactions between amino acids and thiophene-containing molecules. It can also serve as a model compound for understanding the behavior of sulfur-containing amino acids in biological systems .

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, thiophene derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: In industrial applications, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino acid moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The compound’s structural analogs include D-amino acids with aromatic or heterocyclic side chains. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Properties of Selected Compounds

Key Observations:

This contrasts with the electron-withdrawing trifluoromethoxy group in , which reduces electron density and enhances acidity (pKa ~2.14 predicted). D-Tryptophan (indole) and D-Tyrosine (phenolic) exhibit hydrogen-bonding capabilities absent in the target compound.

Methoxy and trifluoromethoxy substituents () further modulate solubility via steric and electronic effects.

Steric Considerations :

- The 2-methoxy-4-methylphenyl group () introduces significant steric hindrance, whereas the thiophene ring’s planar structure minimizes bulkiness.

Biological Activity

(2R)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid is a chiral amino acid known for its unique thiophene structure, which may confer distinct biological activities compared to other amino acids. This compound has garnered attention for its potential roles in neurotransmitter modulation, antioxidant properties, and various pharmacological effects. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The structural formula of this compound is characterized by:

- Amino Group : Contributes to its classification as an α-amino acid.

- Thiophene Ring : The presence of a methyl-substituted thiophene ring enhances its reactivity and interaction with biological targets.

Table 1: Structural Features and Unique Properties

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Thiophene ring with methyl substitution | Potential neurotransmitter precursor |

| (2R)-2-amino-3-(4-methylphenyl)propanoic acid | Aromatic ring with methyl substitution | Stronger interaction with neurotransmitter receptors |

| (2S)-2-amino-4-methylthio butanoic acid | Thioether group | Enhanced antioxidant capacity |

Neurotransmitter Modulation

This compound may act as a precursor or modulator for neurotransmitters. Similar to other amino acids, it can influence neurotransmitter synthesis and release, potentially affecting mood and cognitive functions. This activity is critical in the context of neurological disorders where neurotransmitter imbalance is a concern.

Antioxidant Properties

Thiophene derivatives, including this compound, are noted for their antioxidant activities. These properties help protect cells from oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The antioxidant capacity can be attributed to the thiophene moiety, which may scavenge free radicals and inhibit lipid peroxidation.

Pharmacological Effects

The compound's unique structural characteristics allow it to interact with various biological targets, influencing physiological processes. Preliminary studies indicate that it may exhibit beneficial effects in drug formulations due to its ability to modulate biological pathways. For instance, it could enhance the efficacy of existing therapeutic agents or serve as a lead compound for new drug development.

Case Studies and Research Findings

Research has demonstrated the potential of this compound in various contexts:

- Neuropharmacology : In studies assessing its effects on neuronal cells, the compound showed promise in enhancing synaptic plasticity, which is vital for learning and memory processes.

- Antioxidant Evaluation : In vitro assays revealed that the compound effectively reduced oxidative stress markers in cultured cells, suggesting its utility as a protective agent against cellular damage.

- Drug Development : A series of analogs based on this compound have been synthesized and evaluated for their binding affinity to neurotransmitter receptors, indicating its potential role in developing new pharmacological agents targeting neurological conditions.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (%) | Key Reference |

|---|---|---|---|

| Biocatalytic ammonia elimination | 70–75 | >99 | |

| Asymmetric hydrogenation | 60–65 | 95–98 | |

| Chiral auxiliary-mediated alkylation | 50–55 | 90–92 |

Q. Table 2: QC Parameters for Pharmacological Studies

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | LC-MS (C18 column) | ≥98% |

| Moisture | Karl Fischer titration | ≤0.5% |

| Heavy Metals | ICP-MS | ≤10 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.